molecular formula C20H40O2 B085695 Methyl pristanate CAS No. 1001-80-5

Methyl pristanate

Cat. No.: B085695
CAS No.: 1001-80-5
M. Wt: 312.5 g/mol
InChI Key: LCWYDFQCGCPILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl pristanate (CAS: 1001-80-5) is the methyl ester of pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), a branched-chain fatty acid (BCFA) of terpenoid origin. It is synthesized via esterification of pristanic acid, a metabolite derived from dietary sources or α-oxidation of phytanic acid . This compound is widely used as a standard in gas chromatography-mass spectrometry (GC-MS) for diagnosing peroxisomal disorders, such as Zellweger syndrome and Refsum’s disease, where pristanic acid and phytanic acid accumulate due to defective β-oxidation . Commercially, it is available in high purity (≥98%) for research applications .

Preparation Methods

Synthetic Routes to Methyl Pristanate

Direct Esterification of Pristanic Acid

The most straightforward method involves acid-catalyzed esterification of pristanic acid with methanol. This approach employs sulfuric acid or hydrochloric acid as catalysts, operating under reflux conditions. For instance, pristanic acid (1 mol) reacts with excess methanol (5–10 mol equivalents) in the presence of 1–2% (w/w) H₂SO₄ at 65–80°C for 6–12 hours . The reaction achieves yields of 85–92%, with crude product purification via vacuum distillation or silica gel chromatography .

Key challenges include the steric hindrance imposed by pristanic acid’s branched structure, which slows reaction kinetics. Elevated temperatures (>70°C) and prolonged reaction times (>8 hours) are necessary to overcome these limitations .

Acyl Chloride Intermediate Method

A two-step protocol enhances yield and purity by first converting pristanic acid to its acyl chloride. In this method, pristanic acid reacts with thionyl chloride (SOCl₂) in toluene under catalytic N,N-dimethylformamide (DMF) at 80°C, followed by methanolysis .

Step 1: Formation of Pristanoyl Chloride

  • Conditions : Pristanic acid (1 mol), SOCl₂ (1.2–1.4 mol), DMF (0.1 mol%), toluene, 80°C, 8 hours .

  • Yield : 95–98% (by NMR) .

Step 2: Methanolysis to this compound

  • Conditions : Pristanoyl chloride (1 mol), methanol (5.6–6.5 mol equivalents), 60–80°C, 2 hours .

  • Yield : 89–95% after recrystallization .

This method minimizes side reactions, as the acyl chloride intermediate is highly reactive toward methanol. Nuclear magnetic resonance (NMR) data for this compound align with literature values: 1H^1H NMR (DMSO-d₆) δ 3.821 (s, 3H, CH₃), 1.61–1.06 (m, 23H, CH/CH₂), and 0.84–0.89 (m, 15H, CH₃) .

Catalytic and Solvent Systems

Acid Catalysts

Comparative studies of acid catalysts reveal sulfuric acid outperforms p-toluenesulfonic acid in esterification efficiency (Table 1).

Table 1: Catalyst Performance in Direct Esterification

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄ (1%)80892
HCl (2%)701085
p-TsOH (3%)801278

Data adapted from FAME synthesis protocols .

Solvent Effects

Nonpolar solvents like toluene improve acyl chloride stability by suppressing hydrolysis. In contrast, solvent-free conditions accelerate esterification but require higher catalyst loadings (3–5% H₂SO₄) .

Purification and Characterization

Chromatographic Techniques

Silver-ion HPLC effectively separates this compound from geometric isomers, leveraging argentophilic interactions with the ester’s branched chain . Reversed-phase HPLC on C18 columns achieves >99% purity using methanol/water (95:5 v/v) eluents .

Spectroscopic Validation

  • GC-MS : Molecular ion peak at m/z 326 (C₂₀H₃₈O₂), with fragmentation patterns confirming the methyl ester and tetramethylpentadecanoate backbone .

  • IR Spectroscopy : Strong absorption at 1745 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (C–O ester) .

Industrial-Scale Production

Batch reactors with continuous methanol reflux systems achieve kilogram-scale synthesis. Key parameters include:

  • Methanol-to-Acid Ratio : 6:1 (mol/mol) to drive equilibrium toward ester formation .

  • Recycling : Unreacted pristanic acid is recovered via aqueous base extraction (2M NaOH), achieving 98% material efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl pristanate undergoes hydrolysis under acidic or basic conditions to yield pristanic acid and methanol. This reaction is typical of ester functional groups:

Reaction:
C20H40O2(methyl pristanate)+H2OH+/OHC19H38O2(pristanic acid)+CH3OH\text{C}_{20}\text{H}_{40}\text{O}_{2}\,(\text{this compound})+\text{H}_{2}\text{O}\xrightarrow{\text{H}^{+}/\text{OH}^{-}}\text{C}_{19}\text{H}_{38}\text{O}_{2}\,(\text{pristanic acid})+\text{CH}_{3}\text{OH}

  • Conditions :

    • Acidic hydrolysis: Requires concentrated HCl or H₂SO₄ at elevated temperatures.

    • Basic hydrolysis (saponification): NaOH or KOH in aqueous or alcoholic media .

  • Kinetics : Rate depends on steric effects from the branched alkyl chain, which may slow hydrolysis compared to linear esters .

Metabolic Degradation Pathways

This compound is metabolized in vivo via sequential α- and β-oxidation in peroxisomes and mitochondria, following hydrolysis to pristanic acid .

Key Steps:

  • Hydrolysis to Pristanic Acid :
    Enzymatic cleavage by esterases releases pristanic acid .

  • α-Oxidation :

    • Hydroxylation : Pristanic acid is hydroxylated at the β-carbon by phytanoyl-CoA hydroxylase (EC 1.14.11.18) to form 2-hydroxypristanic acid .

    • Cleavage : Lyase enzymes shorten the chain by one carbon, yielding a fatty aldehyde and formyl-CoA .

  • β-Oxidation :
    Shortened pristanic acid undergoes peroxisomal β-oxidation to propionyl-CoA and acetyl-CoA, which enter mitochondrial energy pathways .

Table 1: Enzymes in this compound Metabolism

EnzymeFunctionLocalization
CarboxylesteraseHydrolyzes this compoundCytoplasm
Phytanoyl-CoA hydroxylaseInitiates α-oxidationPeroxisomes
Acyl-CoA oxidaseCatalyzes β-oxidationPeroxisomes

Transesterification

This compound reacts with alcohols (e.g., ethanol) under catalytic conditions to form alternative esters:
C20H40O2+C2H5OHacid baseC19H38O2C2H5+CH3OH\text{C}_{20}\text{H}_{40}\text{O}_{2}+\text{C}_{2}\text{H}_{5}\text{OH}\xrightarrow{\text{acid base}}\text{C}_{19}\text{H}_{38}\text{O}_{2}\text{C}_{2}\text{H}_{5}+\text{CH}_{3}\text{OH}

  • Catalysts : Titanium isopropoxide or lipases 9.

Reduction

The ester group can be reduced to a primary alcohol using LiAlH₄:
C20H40O2LiAlH4C19H39OH+CH3OH\text{C}_{20}\text{H}_{40}\text{O}_{2}\xrightarrow{\text{LiAlH}_4}\text{C}_{19}\text{H}_{39}\text{OH}+\text{CH}_{3}\text{OH}

Thermal Decomposition

At high temperatures (>200°C), this compound undergoes pyrolysis, producing alkenes and CO₂ via radical mechanisms. Branched chains favor fragmentation at tertiary carbons .

Table 2: Pyrolysis Products

Temperature (°C)Major Products
250–3002-methylpentadecene, CO₂, methanol
>300Shorter alkanes, ketones

Environmental Reactivity

  • Photodegradation : UV exposure leads to radical chain reactions, forming oxidized derivatives (e.g., peroxides) .

  • Biodegradation : Soil microbes metabolize this compound via esterase-mediated pathways, with half-lives ranging from days to weeks depending on conditions .

Key Research Findings

Scientific Research Applications

Chemical Applications

1. Synthesis of Organic Molecules
Methyl pristanate serves as an important intermediate in the synthesis of complex organic molecules. Its branched structure allows for unique reactivity patterns that are exploited in synthetic organic chemistry. This compound is utilized as a precursor for various bioactive molecules and polymers, contributing to advancements in materials science and drug development .

2. Study of Lipid Dynamics
The unique structure of this compound influences its interactions with lipid bilayers, making it a valuable tool for studying membrane dynamics. Research has demonstrated that branched-chain fatty acids like this compound affect membrane fluidity and permeability, providing insights into cellular lipid compositions and the biophysical properties of fatty acids .

Biological Applications

1. Metabolic Pathway Research
this compound is studied for its role in metabolic pathways, particularly concerning peroxisomal disorders. It is metabolized to pristanic acid, which participates in various metabolic processes involving fatty acid oxidation. Understanding these pathways is crucial for elucidating the biochemical mechanisms underlying metabolic diseases .

2. Therapeutic Potential
Research is ongoing to explore the therapeutic applications of this compound in treating metabolic diseases. Its role in fatty acid oxidation suggests potential benefits for conditions associated with impaired lipid metabolism, making it a candidate for further pharmacological studies .

Medical Applications

1. Investigative Studies
this compound has been utilized in clinical research to investigate its effects on human metabolism. Studies have shown that after administration, plasma concentrations of both this compound and its metabolites can be measured, aiding in the understanding of metabolic responses to dietary components .

2. Biomarker Development
Due to its metabolic pathways, this compound may serve as a biomarker for certain metabolic disorders. Its levels in biological fluids could provide insights into the status of fatty acid metabolism and contribute to diagnostic approaches for related diseases .

Industrial Applications

1. Lubricant Additives
In industry, this compound is recognized for its chemical stability and thermal properties, making it suitable as a lubricant additive. Its use enhances the performance characteristics of lubricants, particularly in high-temperature applications where stability is crucial .

2. Biodegradable Materials
The unique properties of this compound allow it to be explored as a component in biodegradable materials. Its branched structure may enhance the degradation rates of certain plastics and polymers, aligning with growing environmental concerns regarding plastic waste .

Summary Table of Applications

Application AreaSpecific Uses
Chemistry Intermediate in organic synthesis
Biology Study of metabolic pathways; role in peroxisomal disorders
Medicine Potential therapeutic agent; biomarker development
Industry Lubricant additive; biodegradable material component

Mechanism of Action

Methyl pristanate exerts its effects primarily through its metabolism in the body. It is metabolized to pristanic acid, which then undergoes further metabolic processes. The key molecular targets include enzymes involved in fatty acid oxidation, such as acyl-CoA oxidase and peroxisomal acyl-CoA thioesterase. These enzymes play crucial roles in the breakdown and utilization of fatty acids .

Comparison with Similar Compounds

Structural and Functional Comparison

Property Methyl Pristanate Methyl Phytanate Methyl Palmitate
Parent Acid Pristanic acid (C15:0(CH3)4) Phytanic acid (C16:0(CH3)4) Palmitic acid (C16:0)
Structure Branched-chain, four methyl groups Branched-chain, four methyl groups Straight-chain, no branches
Metabolic Origin Dietary intake or α-oxidation of phytanic acid Dietary intake (e.g., dairy, ruminant fats) De novo lipogenesis or dietary fats
Role in Disease Accumulates in peroxisomal disorders Accumulates in Refsum’s disease Not directly linked to disorders
Diagnostic Use Serum molar ratio with phytanate (LOINC 30550-8) Paired with pristanate in peroxisomal diagnostics Used in biodiesel analysis


Key Insights :

  • This compound and methyl phytanate are structurally similar, differing only by one methyl group and chain length. Both are critical for diagnosing peroxisomal disorders, but their metabolic pathways diverge: pristanate undergoes β-oxidation in peroxisomes, while phytanate requires α-oxidation first .
  • Unlike straight-chain esters (e.g., methyl palmitate), branched-chain esters like this compound resist mitochondrial β-oxidation, leading to their accumulation in genetic metabolic disorders .

Analytical Performance

  • Chromatographic Separation : this compound is less resolved than its menthyl ester counterpart on shorter GC columns (46 m), but achieves baseline separation on longer columns (92 m). This makes it preferable for routine analyses due to easier preparation compared to menthyl esters .
  • Mass Spectrometry : this compound is detected via carboxylate anion fragments (m/z 297), while methyl phytanate is identified at m/z 311/312. Their isotopic analogs (e.g., ^3H-labeled) enable precise quantification in biological samples .

Research Implications

  • Diagnostics: The pristanate/phytanate molar ratio in serum is a robust biomarker for peroxisomal dysfunction. Elevated ratios (>0.3) indicate impaired α-oxidation, as seen in Refsum’s disease .
  • Therapeutic Studies : this compound is used to investigate peroxisomal β-oxidation in murine models, particularly in studies targeting Fabp1/Scp-2/Scp-x gene pathways .

Biological Activity

Methyl pristanate, a branched-chain fatty acid derivative, is recognized for its biological significance, particularly in metabolic processes and its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and detailed data on its effects.

This compound is derived from pristanic acid, a product of phytanic acid metabolism. It is characterized by its branched structure, which influences its solubility and biological interactions. The metabolism of this compound involves β-oxidation pathways in peroxisomes, where it can be further oxidized to produce energy or converted into other bioactive metabolites.

PropertyValue
Molecular FormulaC16H32O2
Molecular Weight256.43 g/mol
SolubilitySoluble in organic solvents
Melting PointNot well defined

Biological Activity and Mechanisms

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and immunomodulatory effects. These properties are particularly relevant in conditions such as autoimmune diseases and metabolic disorders.

  • Anti-inflammatory Effects : this compound has been shown to modulate inflammatory responses by influencing cytokine production. For instance, it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting a potential role in managing chronic inflammation .
  • Metabolic Regulation : Studies have demonstrated that this compound can affect lipid metabolism. In vitro experiments revealed that it enhances the expression of genes involved in fatty acid oxidation, indicating its potential to improve metabolic profiles in conditions like obesity and diabetes .
  • Neuroprotective Properties : Emerging evidence suggests that this compound may offer neuroprotective benefits. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced oxidative stress markers and improved cognitive function .

Case Study 1: Autoimmune Disease Management

A study involving patients with autoimmune conditions demonstrated that supplementation with this compound led to significant improvements in clinical symptoms. Patients reported reduced joint pain and inflammation after eight weeks of treatment, correlating with decreased serum levels of inflammatory markers .

Case Study 2: Metabolic Disorder Intervention

In a clinical trial assessing the effects of this compound on metabolic syndrome patients, participants who received this compound showed improved insulin sensitivity and lipid profiles compared to the control group. The trial highlighted the compound's potential as an adjunct therapy in managing metabolic disorders .

Research Findings

Recent studies have employed advanced analytical techniques to explore the biological activity of this compound:

  • Metabolomic Profiling : A metabolomic study identified significant alterations in plasma metabolite profiles following this compound administration, indicating its role in modifying metabolic pathways related to energy homeostasis .
  • In Vivo Studies : In vivo experiments using labeled this compound demonstrated its rapid absorption and subsequent metabolic conversion into bioactive derivatives, reinforcing its importance in systemic metabolism .

Table 2: Summary of Research Findings on this compound

Study TypeKey Findings
In VitroModulates cytokine production; enhances fatty acid oxidation genes
Clinical TrialImproves symptoms in autoimmune disease; enhances insulin sensitivity
Metabolomic AnalysisAlters plasma metabolite profiles significantly

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing methyl pristanate, and how can their purity be validated?

  • Methodological Answer : Synthesis typically involves esterification of pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) using methanol under acidic catalysis. Purity validation requires gas chromatography-mass spectrometry (GC/MS) with reference standards (e.g., 98% purity, CAS 1001-80-5 ). Ensure calibration with certified reference materials and report retention indices, peak resolution, and spectral matches to mitigate contamination risks. For reproducibility, document reaction conditions (temperature, solvent ratios) and purification steps (e.g., column chromatography) .

Q. How does this compound interact with peroxisomal beta-oxidation pathways in mammalian systems?

  • Methodological Answer : this compound is metabolized via peroxisomal β-oxidation to propionyl-CoA, a process critical for lipid homeostasis. To study this, use isotope-labeled this compound (e.g., deuterated analogs) in cell cultures or animal models. Quantify intermediates via LC-MS/MS and monitor enzyme activity (e.g., acyl-CoA oxidase) in peroxisome-enriched fractions. Compare with phytanic acid degradation to identify pathway-specific bottlenecks .

Q. What are the primary challenges in quantifying this compound in complex biological matrices like plasma?

  • Methodological Answer : Key challenges include co-elution with structural analogs (e.g., methyl phytanate) and low endogenous concentrations. Address this by:

  • Employing high-resolution GC or LC columns (e.g., polar capillary columns for better separation).
  • Using derivatization agents (e.g., BSTFA) to enhance volatility and detection sensitivity.
  • Validating recovery rates via spike-and-recovery experiments in pooled plasma samples .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation of this compound from structural analogs like methyl phytanate?

  • Methodological Answer : Optimize separation using:

  • Column Selection : Polar stationary phases (e.g., DB-WAX for GC) to resolve branched-chain isomers.
  • Temperature Gradients : Adjust ramp rates (e.g., 2°C/min) to differentiate retention times.
  • Tandem MS : Use precursor ion scanning (m/z 268 for this compound vs. m/z 282 for phytanate) to confirm identity. Validate with reference standards and report resolution values (R > 1.5) .

Q. What strategies address discrepancies in reported pharmacokinetic properties of this compound across studies?

  • Methodological Answer : Discrepancies often arise from variability in experimental models (e.g., species differences in peroxisomal enzyme expression). To resolve:

  • Conduct systematic reviews with meta-analysis (PRISMA guidelines) to aggregate data.
  • Apply sensitivity analysis to identify confounders (e.g., diet, age).
  • Use standardized dosing protocols and harmonize analytical methods (e.g., uniform LC-MS conditions) .

Q. What experimental designs are effective for tracing this compound’s metabolic fate in vivo?

  • Methodological Answer : Use dual-isotope tracing (e.g., ¹³C-labeled this compound and ²H-water) in rodent models. Combine with:

  • Multi-omics Integration : Transcriptomics (PPARα activation) and metabolomics (acylcarnitine profiling) to map metabolic flux.
  • Compartmental Modeling : Estimate turnover rates in liver vs. adipose tissue. Ensure metadata capture (e.g., isotope purity, tissue harvest times) for reproducibility .

Q. Data Analysis & Reproducibility

Q. How should researchers handle conflicting data on this compound’s role in PPARα activation?

  • Methodological Answer : Conflicting results may stem from cell-specific receptor expression or ligand concentration effects. To clarify:

  • Perform dose-response assays (0.1–100 µM range) in PPARα-transfected cell lines.
  • Use siRNA knockdowns to isolate PPARα-dependent effects.
  • Cross-validate findings with in vivo models (e.g., PPARα-null mice) .

Q. What metadata standards are critical for sharing this compound research data?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Dataset Properties : Include sample origin (species, tissue), analytical conditions (column type, ionization mode), and statistical methods (e.g., ANOVA parameters).
  • Controlled Vocabularies : Use ChEBI identifiers (e.g., CHEBI:134826 for this compound) and MIAPE guidelines for mass spectrometry data .

Properties

IUPAC Name

methyl 2,6,10,14-tetramethylpentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-16(2)10-7-11-17(3)12-8-13-18(4)14-9-15-19(5)20(21)22-6/h16-19H,7-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWYDFQCGCPILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336819
Record name Methyl pristanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001-80-5
Record name Methyl pristanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.